3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester
Overview
Description
“3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester” is a chemical compound that belongs to the class of indole derivatives . It is also known as Ethyl 2-methyl-3-indolylglyoxylate . This compound is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The molecular formula of “3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester” is C11H11NO2 . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.210 . It has a density of 1.3±0.1 g/cm3, a boiling point of 418.2±30.0 °C at 760 mmHg, and a melting point of 205 °C (dec.) (lit.) . The flash point is 206.7±24.6 °C .Scientific Research Applications
Hydroarylation of Fluorinated Alkynes with Indoles
A mild alkyne hydroarylation protocol was developed for synthesizing 3‐(indol‐3‐yl)‐3‐(trifluoromethyl)acrylic acid esters, demonstrating broad substrate scope and high yields without the need for a catalyst. This method holds potential for synthesizing biologically active compounds and a variety of CF3‐substituted synthons, suggesting applications in developing new pharmaceuticals and materials with unique properties (Flury et al., 2022).
Structural and Electronic Properties of Polymeric Esters
Research on poly(3-thiophen-3-yl-acrylic acid methyl ester) provides insights into the structural and electronic properties of polythiophene derivatives, proposing a model derived from quantum chemical calculations. These findings indicate the importance of such studies for understanding the solubility and electronic properties of polymer materials, which could be extrapolated to the study of indolyl-acrylic acid esters for applications in electronics and materials science (Bertran et al., 2007).
Fate and Aquatic Toxicity of Acrylic Esters
A comprehensive study on the fate and aquatic toxicity of acrylic acid and its esters, including methyl, ethyl, and butyl acrylate, reveals these compounds rapidly biodegrade, have low potential for persistence or bioaccumulation, and exhibit low to moderate toxicity. This suggests environmental considerations in the use and disposal of materials containing such esters, relevant to assessing the environmental impact of indolyl-acrylic acid esters (Staples et al., 2000).
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it is advised to wash the skin or eyes with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, one should wash out the mouth with copious amounts of water and seek medical attention .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWFVSKTQYNIFA-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705284 | |
Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester | |
CAS RN |
854694-25-0 | |
Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.